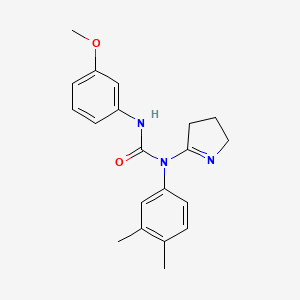

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea

CAS No.: 898443-93-1

Cat. No.: VC4982036

Molecular Formula: C20H23N3O2

Molecular Weight: 337.423

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898443-93-1 |

|---|---|

| Molecular Formula | C20H23N3O2 |

| Molecular Weight | 337.423 |

| IUPAC Name | 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea |

| Standard InChI | InChI=1S/C20H23N3O2/c1-14-9-10-17(12-15(14)2)23(19-8-5-11-21-19)20(24)22-16-6-4-7-18(13-16)25-3/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,22,24) |

| Standard InChI Key | WMVPQZLIOMJHRL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC)C |

Introduction

Molecular Composition

-

Chemical Formula: The compound contains a urea core substituted with three distinct groups:

-

A 3,4-dihydro-2H-pyrrol-5-yl moiety.

-

A 3,4-dimethylphenyl group.

-

A 3-methoxyphenyl group.

-

Structural Features

-

Core Urea Structure: The urea backbone () is central to the molecule's potential biological activity.

-

Substituent Effects: The presence of electron-donating groups like methoxy and methyl likely influences the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity.

General Synthetic Approach

The synthesis of diaryl ureas typically involves:

-

Reacting an aromatic amine with an isocyanate or carbamoyl chloride to form the urea bond.

-

Functionalizing the aromatic rings with specific substituents to modulate biological activity.

Potential Reaction Scheme

For this compound:

-

The 3,4-dihydro-2H-pyrrol-5-yl group may be introduced via cyclization reactions involving amines and aldehydes.

-

The dimethylphenyl and methoxyphenyl substituents can be incorporated through selective substitution reactions on aromatic precursors.

Medicinal Chemistry Context

Diaryl ureas like this compound are known for their diverse pharmacological profiles:

-

Anticancer Activity: Many diaryl ureas inhibit kinases such as BRAF or VEGFR, which are critical in cancer cell proliferation .

-

Enzyme Inhibition: Urea derivatives often act as inhibitors for enzymes like urease or proteases, which are implicated in various diseases .

Hypothetical Applications

Given its structure:

-

The pyrrole ring may enhance binding affinity to biological targets via π-stacking interactions.

-

The methoxy group could improve solubility and membrane permeability.

Spectroscopic Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

-

NMR Spectroscopy: For identifying chemical shifts corresponding to the pyrrole, phenyl, and methoxy groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To detect characteristic urea () and NH stretching vibrations.

Comparative Analysis with Related Compounds

| Feature | This Compound | Related Diaryl Ureas |

|---|---|---|

| Core Structure | Urea with pyrrole and substituted phenyl groups | Urea with various aryl substituents |

| Biological Target | Likely kinase or enzyme inhibition | Kinases (e.g., BRAF), enzymes (e.g., urease) |

| Functional Groups | Pyrrole, dimethylphenyl, methoxyphenyl | Substituents like halogens, hydroxyls, or alkoxy groups |

| Potential Applications | Anticancer agents, enzyme inhibitors | Broad-spectrum antiproliferative agents |

Future Research

-

Biological Screening: Testing against cancer cell lines or enzyme targets could reveal its therapeutic potential.

-

Computational Studies: Molecular docking could predict binding affinities to biological targets.

This compound represents a promising scaffold for further exploration in medicinal chemistry due to its structural diversity and potential bioactivity. Comprehensive experimental studies are needed to fully elucidate its properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume